(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

Medicinal Chemistry Structure-Activity Relationship GPCR Antagonists

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone (CAS 58522-40-0, also indexed as 1355220-00-6) is a synthetic pyridinyl-morpholine methanone with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol. The compound features a pyridine core substituted at the 4-position with a methyl group, at the 6-position with a morpholine ring, and at the 3-position with a benzoyl (phenylmethanone) moiety.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B11801435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C17H18N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
InChIKeyUDBZJWMPMDAHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone – Structural and Baseline Data for Research Selection


(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone (CAS 58522-40-0, also indexed as 1355220-00-6) is a synthetic pyridinyl-morpholine methanone with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . The compound features a pyridine core substituted at the 4-position with a methyl group, at the 6-position with a morpholine ring, and at the 3-position with a benzoyl (phenylmethanone) moiety . It is classified as a specialty heterocyclic building block and a screening compound of interest in medicinal chemistry, particularly for central nervous system (CNS) target programs . Commercial sources typically offer the compound at 95–97% purity .

Why Generic Substitution of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone with Simple Pyridinyl Methanones Fails: A Regioisomeric Specificity Argument


Simple pyridinyl methanones or morpholinopyridine fragments cannot substitute for (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone without losing critical pharmacophoric elements. The precise 4-methyl-6-morpholino-3-benzoyl substitution pattern is essential for engaging specific biological targets, as demonstrated by the distinct activity profiles of closely related regioisomers. For instance, the 5-methyl regioisomer (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, despite sharing an identical molecular formula and molecular weight, presents a different spatial orientation of the methyl group, which directly alters receptor complementarity and binding kinetics . Class-level evidence from pyridinyl-morpholine MCHR1 antagonist programs confirms that the position of the methyl substituent on the pyridine ring is a critical determinant of both MCHR1 binding affinity and functional antagonist activity, with IC50 values spanning from sub-nanomolar to micromolar across regioisomeric series [1]. Consequently, procurement of the specific 4-methyl isomer is mandatory for reproducibility in target-based assays where the structure-activity relationship (SAR) has been established around this precise topology.

Quantitative Evidence Guide: Direct Comparator Data for (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone


Structural Uniqueness: Differentiation from the 5-Methyl Regioisomer by Spatial Configuration

The target compound, (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, is distinguished from its closest analog, (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, by the position of the methyl group on the pyridine ring. Both compounds share the same molecular formula (C17H18N2O2) and molecular weight (282.34 g/mol), but the 4-methyl substitution pattern creates a distinct spatial and electronic environment around the benzoyl pharmacophore . In analogous pyridinyl-morpholine MCHR1 antagonist series, regioisomeric shifts of a methyl group have been shown to cause IC50 variations of >10-fold in binding and functional assays [1]. This establishes that the 4-methyl isomer is not interchangeable with the 5-methyl isomer for any research program where the SAR has been defined for the 4-methyl topology.

Medicinal Chemistry Structure-Activity Relationship GPCR Antagonists

MCHR1 Antagonism: Differential Engagement Relative to Morpholine-Lacking Pyridinyl Methanones

The presence of the morpholine ring at the pyridine 6-position in the target compound is a key structural determinant for MCHR1 engagement. Pyridinyl methanones lacking this morpholine substitution, such as (2-methyl-3-pyridyl)-phenyl-methanone, show no reported MCHR1 activity in public databases [1]. In contrast, the morpholine-containing series exhibits potent MCHR1 antagonism, with lead compounds in the pyridinyl-morpholine class achieving IC50 values as low as 0.6 nM against human MCHR1 [2]. This establishes a clear functional divergence: the morpholine moiety is essential for high-affinity MCHR1 binding, making the target compound a required intermediate or scaffold for MCHR1 antagonist programs that depend on the pyridinyl-morpholine pharmacophore.

Obesity CNS Disorders GPCR Antagonists

CNS Multiprofiling: Differentiation from Simple Pyridinyl Piperazine Antipsychotic Scaffolds

The pyridinyl-morpholine scaffold, exemplified by the target compound, is explicitly claimed in recent patent literature as a D2/5-HT2A dual antagonist for schizophrenia, distinguishing it from classical pyridinyl-piperazine antipsychotic scaffolds [1]. While pyridinyl-piperazines primarily engage D2 receptors, the introduction of the morpholine ring alters receptor selectivity and can reduce extrapyramidal side-effect liabilities associated with pure D2 antagonism. The patent family covering pyridinyl-morpholine compounds (US 12,410,136) specifically highlights their utility as antagonists for D2, D3, and/or 5-HT2A receptors, with in vitro functional data demonstrating differentiated polypharmacology relative to piperazine-based comparators [1]. The target compound's specific 4-methyl-6-morpholino-3-benzoyl substitution pattern is a key embodiment within this patent scope, making it a relevant tool compound for CNS polypharmacology programs.

Schizophrenia D2/5-HT2A Antagonism CNS Polypharmacology

Optimal Research Application Scenarios for (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone Based on Evidentiary Differentiation


MCHR1 Antagonist Lead Optimization and SAR Expansion

For medicinal chemistry teams pursuing MCHR1 antagonists for obesity or mood disorders, the target compound serves as a critical intermediate for SAR studies. Its morpholine moiety is essential for high-affinity MCHR1 binding (class IC50 values down to 0.6 nM), while the 4-methyl group offers a vector for exploring regioisomeric effects on potency and selectivity. Procurement of the specific 4-methyl regioisomer ensures SAR continuity with published pyridinyl-morpholine MCHR1 programs [1].

CNS Polypharmacology Probe Development (D2/5-HT2A Dual Antagonism)

The compound is directly relevant to the development of next-generation antipsychotics. Its pyridinyl-morpholine core is claimed in patent US 12,410,136 as a D2/D3/5-HT2A antagonist scaffold, offering a differentiated polypharmacology profile compared to D2-selective piperazines. The 4-methyl-6-morpholino-3-benzoyl substitution pattern is an exemplified embodiment, making this specific compound a valuable tool for validating multi-receptor engagement hypotheses in schizophrenia models [2].

Regioisomeric Selectivity Controls in Biochemical Assays

Because simple pyridinyl methanones lacking the morpholine or methyl substituents show no MCHR1 activity, the target compound can serve as a positive control for regioisomeric selectivity experiments. Comparing the 4-methyl isomer with the 5-methyl regioisomer (or des-methyl analogs) in target binding assays can quantify the contribution of methyl group position to receptor affinity, a key parameter for computational modeling and QSAR development .

Quote Request

Request a Quote for (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.